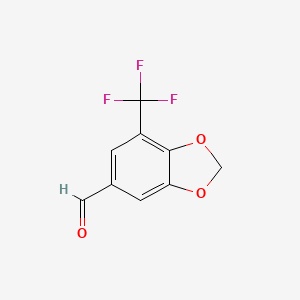
1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- is a chemical compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the benzodioxole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 1,3-Benzodioxole-5-carboxaldehyde using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1,3-Benzodioxole-5-carboxylic acid, 7-(trifluoroMethyl)-
Reduction: 1,3-Benzodioxole-5-methanol, 7-(trifluoroMethyl)-
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole-5-carboxaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
3,4-(Methylenedioxy)benzaldehyde:
1,3-Benzodioxole-5-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
1,3-Benzodioxole-5-carboxaldehyde, 7-(trifluoroMethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.
特性
分子式 |
C9H5F3O3 |
|---|---|
分子量 |
218.13 g/mol |
IUPAC名 |
7-(trifluoromethyl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)6-1-5(3-13)2-7-8(6)15-4-14-7/h1-3H,4H2 |
InChIキー |
CWPJHCMWEGNRLP-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC(=CC(=C2O1)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















